2-(1H-indol-3-yl)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)butanedioic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules, including pharmaceuticals and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)butanedioic acid typically involves the construction of the indole ring followed by the introduction of the butanedioic acid moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-(1H-indol-3-yl)butanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: This compound and its derivatives are investigated for their potential therapeutic effects in treating various diseases.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)butanedioic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing biological processes. For example, it may interact with enzymes involved in metabolic pathways or bind to receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
Uniqueness
2-(1H-indol-3-yl)butanedioic acid is unique due to its specific structure, which combines the indole ring with a butanedioic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
2-(1H-indol-3-yl)butanedioic acid, also known as indole-3-butyric acid (IBA), is a compound that has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its indole moiety, which is known for its ability to interact with various biological systems. The presence of the butanedioic acid component enhances its solubility and stability, making it suitable for various applications.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that IBA exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage and various diseases.
2. Anti-inflammatory Effects
Studies have shown that IBA can inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions. Its mechanism involves modulation of signaling pathways associated with inflammation.
3. Antimicrobial Properties
IBA has demonstrated antibacterial activity against several strains of bacteria. For instance, it has been effective against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
4. Anticancer Potential
Preliminary studies suggest that IBA may have anticancer properties by inducing apoptosis in cancer cells. It appears to affect cell cycle regulation and promote cancer cell death through various pathways.
The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:
- Antioxidant Mechanism: IBA enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress.
- Anti-inflammatory Mechanism: It inhibits the nuclear factor kappa B (NF-kB) pathway, leading to decreased expression of inflammatory cytokines.
- Antimicrobial Mechanism: The compound disrupts bacterial cell wall synthesis and affects membrane integrity.
- Anticancer Mechanism: IBA modulates signaling pathways such as p53 and MAPK, leading to cell cycle arrest and apoptosis in tumor cells.
Case Studies
Several studies highlight the efficacy of this compound in various applications:
Study | Findings |
---|---|
Study 1 | Demonstrated significant antioxidant activity in vitro, reducing oxidative stress markers in human cell lines. |
Study 2 | Showed that IBA inhibits the growth of Staphylococcus aureus and Escherichia coli in laboratory settings. |
Study 3 | Reported that IBA induces apoptosis in breast cancer cells through activation of caspase pathways. |
Research Findings
Recent research has expanded on the potential applications of this compound:
- A study published in MDPI highlighted its role in enhancing plant growth and development as a rooting hormone, indicating its agricultural significance .
- Another research article discussed its effectiveness as a novel therapeutic agent against chronic inflammatory diseases due to its ability to modulate immune responses .
Properties
IUPAC Name |
2-(1H-indol-3-yl)butanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-11(15)5-8(12(16)17)9-6-13-10-4-2-1-3-7(9)10/h1-4,6,8,13H,5H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTXQEBIPXLXDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.